2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile
Overview
Description
2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel. For instance, a reaction involving substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol at room temperature can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process. This includes using environmentally benign catalysts and solvents, as well as minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution reactions can introduce various functional groups into the chromene ring .
Scientific Research Applications
2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4,4-tricarbonitrile is unique due to its specific tricarbonitrile functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-6,8-dihydrochromene-3,4,4-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-13(2)3-9(19)11-10(4-13)20-12(18)8(5-15)14(11,6-16)7-17/h3-4,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZDFWFEGWLQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=C(O2)N)C#N)(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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